Dibutyl-Amidosulfenylchlorid

Übersicht

Beschreibung

Amidosulfenyl chloride, dibutyl-, also known as Amidosulfenyl chloride, dibutyl-, is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 195.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality Amidosulfenyl chloride, dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amidosulfenyl chloride, dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pestizidpräparation

Dibutyl-Amidosulfenylchlorid: wird als Reagenz bei der Synthese verschiedener Pestizide verwendet . Seine chemischen Eigenschaften erleichtern die Bildung von Verbindungen, die im Pflanzenschutz wirksam sind und zur landwirtschaftlichen Produktivität beitragen.

Bioremediation von kontaminierten Umgebungen

Diese Verbindung wurde hinsichtlich ihrer Rolle bei der Bioremediation von Umgebungen untersucht, die mit Dibutylphthalat (DBP) kontaminiert sind . Ein bakterielles Konsortium, das DBP abbauen kann und this compound enthält, kann die Abbaugeschwindigkeit von DBP aus kontaminiertem Boden deutlich verbessern und zeigt damit sein Potenzial für Umweltreinigungsmaßnahmen.

Weichmacherabbau

Die Forschung hat gezeigt, dass this compound Teil eines bakteriellen Konsortiums sein kann, das Weichmacher wie DBP in verschiedenen Umgebungen effizient abbaut . Diese Anwendung ist entscheidend, um die Auswirkungen von Weichmachern, die als bekannte endokrine Disruptoren gelten, auf Ökosysteme und die menschliche Gesundheit zu mindern.

Verbesserte Adsorption organischer Schadstoffe

Die Verbindung wurde in Studien erwähnt, die darauf abzielen, die Adsorptionskapazität von Materialien wie Biokohle für organische Schadstoffe, einschließlich DBP, zu verbessern . Diese Anwendung ist besonders relevant für Wasseraufbereitungstechnologien und die Reinigung von wässrigen Lösungen, die mit organischen Verbindungen kontaminiert sind.

Forschung zu endokrinen Disruptoren

This compound ist in der Forschung zum Abbau und zur Entfernung von endokrinen Disruptoren (EDCs) aus der Umwelt beteiligt . Das Verständnis seiner Rolle beim Abbau von EDCs kann zu verbesserten Strategien zur Reduzierung der Verbreitung dieser schädlichen Stoffe führen.

Proteomikforschung

Im Bereich der Proteomik dient this compound als Reagenz für verschiedene Forschungsanwendungen . Seine Beteiligung an der Erforschung von Proteinen und ihren Interaktionen ist von entscheidender Bedeutung, um unser Wissen in Biologie und Medizin voranzutreiben.

Wirkmechanismus

Target of Action

Di-N-butyl Amidosulfenyl Chloride, also known as Amidosulfenyl chloride, dibutyl-, is primarily used in the synthesis of pesticides . The primary targets of this compound are the pests that these pesticides are designed to eliminate.

Result of Action

The primary result of the action of Di-N-butyl Amidosulfenyl Chloride is the synthesis of effective pesticides. These pesticides, when applied, can control and eliminate the target pests, protecting crops and improving agricultural yield .

Biochemische Analyse

Biochemical Properties

It is known that the compound is used in the synthesis of pesticides , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in pest metabolism or physiology.

Cellular Effects

Given its use in pesticide synthesis , it may influence cell function by disrupting metabolic pathways or signaling processes in pests

Metabolic Pathways

Given its use in pesticide synthesis , it may interact with enzymes or cofactors involved in pest metabolism

Biologische Aktivität

Amidosulfenyl chloride, dibutyl- is a compound that has garnered interest in various biological applications due to its unique chemical properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

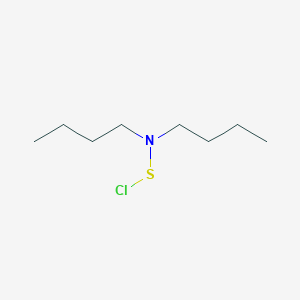

Amidosulfenyl chloride, dibutyl- is characterized by its sulfenamide structure, which is significant for its reactivity and potential biological applications. The compound’s general formula can be represented as:

This structure allows for interactions with biological macromolecules, making it a candidate for various therapeutic and antimicrobial applications.

Biological Activity Overview

The biological activity of amidosulfenyl chloride, dibutyl- has been studied primarily in the context of its antimicrobial properties. Research indicates that compounds with similar structures exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial membranes and inhibition of cell wall synthesis.

Antimicrobial Activity

A review of recent literature highlights the antimicrobial efficacy of dibutyl derivatives and related compounds:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 63 µM to over 250 µM against various bacterial strains, indicating moderate antibacterial potency. For instance, a study on quaternary ammonium compounds showed that certain derivatives exhibited MICs comparable to established antibacterial agents .

- Selectivity Index (SI) : The selectivity index is crucial for assessing the safety of these compounds. For example, a selectivity index of 5.21 was reported for some derivatives when tested against normal human lung fibroblasts (MRC-5), suggesting a favorable therapeutic window .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of dibutyl derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity, with some compounds disrupting up to 35% of preformed biofilms at concentrations as low as 32 µM .

- Cytotoxicity Assessment : In vitro cytotoxicity studies demonstrated that while some derivatives showed promising antibacterial effects, they also maintained low toxicity levels against mammalian cells. This balance is essential for developing safe therapeutic agents .

Table 1: Antimicrobial Activity of Dibutyl Derivatives

| Compound | MIC (µM) | Tested Strains | SI |

|---|---|---|---|

| Amidosulfenyl chloride | 63 | S. aureus | 5.21 |

| Dibutyl derivative A | 250 | E. coli | - |

| Dibutyl derivative B | 125 | P. aeruginosa | - |

| Reference Compound | 16 | S. aureus | - |

Table 2: Cytotoxicity Results on MRC-5 Cells

| Compound | IC50 (µM) | Toxicity Level |

|---|---|---|

| Amidosulfenyl chloride | 328 | Non-toxic |

| Dibutyl derivative A | 150 | Moderate toxicity |

| Dibutyl derivative B | 200 | Low toxicity |

Eigenschaften

IUPAC Name |

(dibutylamino) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFZQRHTZYGWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064409 | |

| Record name | Amidosulfenyl chloride, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6541-82-8 | |

| Record name | N,N-Dibutylamidosulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidosulfenyl chloride, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.